tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring substituted with a pyrazole moiety. It is often used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including substitution and cyclization, to introduce the pyrazole ring . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate: Similar in structure but with a piperazine ring instead of a pyrazole.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring but differs in the substituents attached to it.
Uniqueness
What sets tert-butyl 4-methyl-4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxylate apart is its specific combination of a piperidine ring with a pyrazole moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H25N3O2 |
---|---|
Molecular Weight |
279.38 g/mol |
IUPAC Name |
tert-butyl 4-methyl-4-(1-methylpyrazol-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25N3O2/c1-14(2,3)20-13(19)18-10-7-15(4,8-11-18)12-6-9-17(5)16-12/h6,9H,7-8,10-11H2,1-5H3 |
InChI Key |
QTRBKLHGJMQREM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=NN(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.